Azetidin-2-ylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of azetidin-2-ylmethanamine and related compounds typically involves exploiting the strain energy associated with the azetidine ring. For instance, azetidin-2-ones, a closely related class, have been utilized as synthons for creating a wide array of organic molecules, including aromatic beta-amino acids, peptides, and amino sugars, through selective bond cleavage and transformation of the beta-lactam nucleus (Deshmukh et al., 2004).
Molecular Structure Analysis
The molecular structure of azetidin-2-ylmethanamine features a four-membered azetidine ring, which is highly strained. This strain impacts its chemical reactivity and makes it an attractive building block in organic synthesis. The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, through Stille coupling demonstrates the flexibility of azetidin-2-yl derivatives in constructing complex molecules (Karimi & Långström, 2002).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Methods of Application
This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
Results or Outcomes
The application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
Specific Scientific Field
Summary of the Application
A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .
Methods of Application
The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .
Results or Outcomes
Optically pure 3-pyrrole-substituted 2-azetidinones have also been synthesized following this methodology .
Catalytic Processes
Specific Scientific Field
Catalysis and Organic Synthesis
Summary of the Application
Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Methods of Application
These reactions involve the use of azetidines as substrates or catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Results or Outcomes
These catalytic processes have been used to synthesize a variety of complex organic molecules, demonstrating the versatility of azetidines in synthetic chemistry .
Large Language Models (LLMs) in Scientific Writing
Specific Scientific Field
Summary of the Application
There has been speculation about the use of Large Language Models (LLMs) like ChatGPT in academic writing .
Methods of Application
A systematic, large-scale analysis across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals was conducted to measure the prevalence of LLM-modified content over time .
Results or Outcomes
The findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%). In comparison, Mathematics papers and the Nature portfolio showed the least LLM modification (up to 6.3%) .
Amino Acid Surrogates
Specific Scientific Field
Summary of the Application
Azetidines are considered remarkable for their aptness as amino acid surrogates . This makes them useful in the field of peptidomimetic and nucleic acid chemistry .
Methods of Application
The synthetic chemistry of azetidine is an important yet undeveloped research area . The potential of azetidines in this application lies in their ubiquity in natural products and their importance in medicinal chemistry .
Results or Outcomes
The use of azetidines as amino acid surrogates has opened up new possibilities in the synthesis of complex organic molecules .
Ring-Opening and Expansion Reactions
Specific Scientific Field
Summary of the Application
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Methods of Application
These reactions involve the use of azetidines as substrates to facilitate the formation of larger rings .
Results or Outcomes
These ring-opening and expansion reactions have been used to synthesize a variety of complex organic molecules, demonstrating the versatility of azetidines in synthetic chemistry .
Safety And Hazards
properties
IUPAC Name |
azetidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
Record name | 1-(Azetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethanamine | |
CAS RN |
103550-76-1 | |
Record name | 2-Azetidinemehanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Azetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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